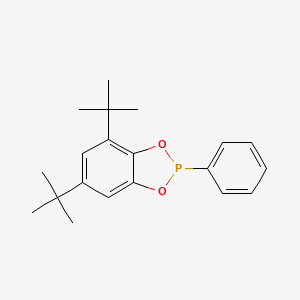
4,6-Di-tert-butyl-2-phenyl-2H-1,3,2-benzodioxaphosphole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,6-Di-tert-butyl-2-phenyl-2H-1,3,2-benzodioxaphosphole is a unique organophosphorus compound characterized by its benzodioxaphosphole ring structure. This compound is notable for its stability and reactivity, making it a valuable subject of study in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Di-tert-butyl-2-phenyl-2H-1,3,2-benzodioxaphosphole typically involves the reaction of 2,4-di-tert-butylphenol with phenylphosphonic dichloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis of the reactants. The process involves heating the reactants in a suitable solvent, such as toluene, and using a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques like recrystallization and chromatography .
Analyse Des Réactions Chimiques
Types of Reactions: 4,6-Di-tert-butyl-2-phenyl-2H-1,3,2-benzodioxaphosphole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert it into phosphines.
Substitution: It can undergo nucleophilic substitution reactions, where the phenyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride are often used.
Substitution: Nucleophiles such as alkoxides and amines are commonly employed.
Major Products:
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Various substituted benzodioxaphospholes.
Applications De Recherche Scientifique
4,6-Di-tert-butyl-2-phenyl-2H-1,3,2-benzodioxaphosphole has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: Studied for its potential as a bioactive molecule in enzyme inhibition and protein interaction studies.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and catalysts
Mécanisme D'action
The mechanism of action of 4,6-Di-tert-butyl-2-phenyl-2H-1,3,2-benzodioxaphosphole involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s conformation and function. It can also interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses .
Comparaison Avec Des Composés Similaires
- 4,4’-Di-tert-butyl-2,2’-dipyridyl
- 2,6-Di-tert-butyl-4-methylphenol
- 2,6-Di-tert-butyl-4-ethylphenol
Comparison: 4,6-Di-tert-butyl-2-phenyl-2H-1,3,2-benzodioxaphosphole is unique due to its benzodioxaphosphole ring structure, which imparts distinct chemical and physical properties. Compared to similar compounds, it exhibits higher stability and reactivity, making it more versatile in various applications .
Propriétés
Numéro CAS |
89865-17-8 |
|---|---|
Formule moléculaire |
C20H25O2P |
Poids moléculaire |
328.4 g/mol |
Nom IUPAC |
4,6-ditert-butyl-2-phenyl-1,3,2-benzodioxaphosphole |
InChI |
InChI=1S/C20H25O2P/c1-19(2,3)14-12-16(20(4,5)6)18-17(13-14)21-23(22-18)15-10-8-7-9-11-15/h7-13H,1-6H3 |
Clé InChI |
NJTBBTPZEOZGJE-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=CC(=C2C(=C1)OP(O2)C3=CC=CC=C3)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Hydrazinyl-1-phenyl-1H-pyrazolo[3,4-b]pyrazine](/img/structure/B14395222.png)

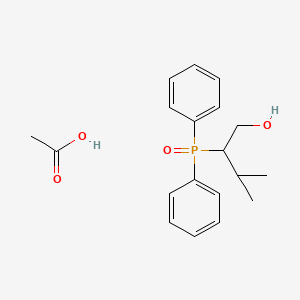
![2,4,6-Trimethoxy-3-[(propan-2-yl)oxy]phenol](/img/structure/B14395249.png)
![2-[(Hexadecyloxy)carbonyl]phenyl 2-nitrobenzoate](/img/structure/B14395255.png)
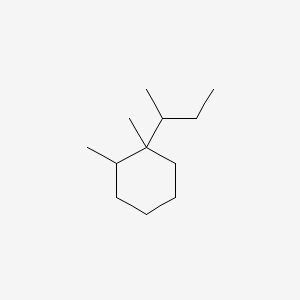
![2-[3-(2-Methylpropoxy)naphthalen-2-yl]-1H-imidazo[4,5-b]pyridine](/img/structure/B14395270.png)
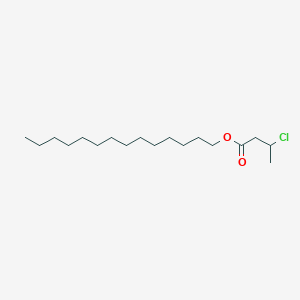
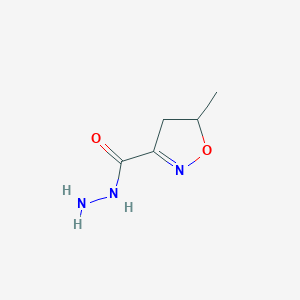
![4-[(E)-(4-Butoxyphenyl)diazenyl]-N-[(4-octylphenyl)methyl]naphthalen-1-amine](/img/structure/B14395295.png)
![[2-(3-Hydroxybutyl)-4-oxocyclopentyl]methyl acetate](/img/structure/B14395306.png)
![2-[(4-Cyclohexyl-2-methylphenyl)methyl]piperidine;hydrochloride](/img/structure/B14395308.png)
![5-Methoxy-2-methyl-8H-cyclohepta[b]thiophen-8-one](/img/structure/B14395315.png)
![6-(4,5-Dihydro-1H-imidazol-2-yl)thieno[2,3-b]pyridine](/img/structure/B14395321.png)
